molecular formula C26H29NO5 B11633060 Diethyl 1-(2,5-dimethylphenyl)-4-(4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 1-(2,5-dimethylphenyl)-4-(4-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11633060
M. Wt: 435.5 g/mol
InChI Key: NTFMVIDAYCOSFZ-UHFFFAOYSA-N
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Description

3,5-DIETHYL 1-(2,5-DIMETHYLPHENYL)-4-(4-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a synthetic organic compound belonging to the dihydropyridine class. These compounds are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIETHYL 1-(2,5-DIMETHYLPHENYL)-4-(4-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under reflux conditions. The reaction is usually carried out in ethanol or another suitable solvent.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the production rate while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation to form pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitro groups, alkyl groups.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted dihydropyridine derivatives.

Scientific Research Applications

3,5-DIETHYL 1-(2,5-DIMETHYLPHENYL)-4-(4-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a model compound in the study of dihydropyridine chemistry.

    Biology: Investigated for its potential as a calcium channel blocker.

    Medicine: Explored for its antihypertensive properties.

    Industry: Utilized in the synthesis of more complex organic molecules.

Mechanism of Action

The compound exerts its effects primarily by interacting with calcium channels in cell membranes. It inhibits the influx of calcium ions, leading to vasodilation and reduced blood pressure. The molecular targets include L-type calcium channels, and the pathways involved are related to calcium signaling.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker.

    Amlodipine: A widely used antihypertensive agent.

    Felodipine: Known for its long-acting effects.

Uniqueness

3,5-DIETHYL 1-(2,5-DIMETHYLPHENYL)-4-(4-METHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other dihydropyridines.

Properties

Molecular Formula

C26H29NO5

Molecular Weight

435.5 g/mol

IUPAC Name

diethyl 1-(2,5-dimethylphenyl)-4-(4-methoxyphenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C26H29NO5/c1-6-31-25(28)21-15-27(23-14-17(3)8-9-18(23)4)16-22(26(29)32-7-2)24(21)19-10-12-20(30-5)13-11-19/h8-16,24H,6-7H2,1-5H3

InChI Key

NTFMVIDAYCOSFZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)OC)C(=O)OCC)C3=C(C=CC(=C3)C)C

Origin of Product

United States

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